3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential biological activities, including antiproliferative and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been known to exhibit antiproliferative activity against several cancer cell lines .
Preparation Methods
The synthesis of 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the benzyl and cinnamyl groups . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one include other triazolopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. Its unique structural features lend it potential biological activities, making it a subject of interest in medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N5O with a molecular weight of approximately 329.363 g/mol. The compound features a fused triazole and pyrimidine ring system with substituents that significantly influence its biological activity.
Key Structural Features
- Fused Ring System : The triazole and pyrimidine rings contribute to the compound's stability and reactivity.
- Substituents : The presence of benzyl and cinnamyl groups enhances lipophilicity, potentially improving membrane permeability and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Electrophilic Cyclization : This method is often employed to achieve regioselectivity in forming the triazolopyrimidine structure.
- Reactions with Precursors : Appropriate triazole and pyrimidine derivatives are reacted under controlled conditions to facilitate cyclization.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : These compounds may interact with specific enzymes or receptors involved in cancer cell signaling pathways.
- Microtubule Modulation : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of triazolopyrimidine derivatives:
- Substituent Effects : The nature and position of substituents on the aromatic rings significantly affect biological activity. Electron-withdrawing groups tend to enhance potency by stabilizing reactive intermediates during enzyme interactions .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Cytotoxicity Against Cancer Cell Lines : A series of triazolopyrimidine derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing promising results for lead optimization .
- Inhibition of Angiogenesis : Compounds similar to 3-benzyl-6-cinnamyl have been shown to inhibit angiogenesis in vitro by disrupting endothelial cell functions .
Properties
IUPAC Name |
3-benzyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20-18-19(25(23-22-18)14-17-10-5-2-6-11-17)21-15-24(20)13-7-12-16-8-3-1-4-9-16/h1-12,15H,13-14H2/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGHJBIFXHSBR-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC=CC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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